3-Ethyl-4-methylpyridine
Descripción general
Descripción
R348 es un inhibidor de molécula pequeña que se dirige a la Janus quinasa 3 (JAK3). Se ha investigado su posible uso en el tratamiento de diversas enfermedades autoinmunitarias, como la artritis reumatoide, la psoriasis y la enfermedad del ojo seco. R348 es conocido por su capacidad de modular la activación del sistema inmunitario y la señalización de citoquinas, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Métodos De Preparación
La preparación de R348 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la síntesis de R348 a partir de su precursor, R333, que es un inhibidor de la quinasa JAK3 competitivo con ATP. La preparación implica disolver el fármaco en dimetilsulfóxido (DMSO) y mezclarlo con polietilenglicol (PEG300) y Tween 80 para alcanzar la concentración deseada . Los métodos de producción industrial para R348 no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
R348 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que el compuesto interactúa con los receptores de citoquinas e inhibe la fosforilación de los transductores de señal y activadores de la transcripción (STAT). Los reactivos comunes utilizados en estas reacciones incluyen DMSO, PEG300 y Tween 80. Los principales productos formados a partir de estas reacciones son las formas fosforiladas y no fosforiladas de las proteínas STAT .
Aplicaciones Científicas De Investigación
R348 ha sido ampliamente estudiado por sus aplicaciones de investigación científica en química, biología, medicina e industria. En estudios preclínicos, R348 ha mostrado eficacia en la reducción de los síntomas artríticos, la destrucción ósea y la inflamación en modelos de artritis reumatoide. También ha demostrado eficacia en modelos de psoriasis y rechazo de trasplante . Además, R348 se ha investigado por su posible uso en el tratamiento de la enfermedad del ojo seco, donde pretende reducir la inflamación subyacente . La capacidad del compuesto para inhibir JAK3 lo convierte en una herramienta valiosa para estudiar la activación del sistema inmunitario y las vías de señalización de las citoquinas.
Mecanismo De Acción
R348 ejerce sus efectos inhibiendo selectivamente la Janus quinasa 3 (JAK3), una tirosina quinasa citoplásmica involucrada en la activación del sistema inmunitario y la señalización de citoquinas. JAK3 es crítica para el desarrollo de células de memoria CD8 y se expresa en varias células inmunitarias, incluidas las células T, las células B, las células asesinas naturales, los mastocitos y los macrófagos. Al inhibir JAK3, R348 impide el desarrollo de células de memoria CD8 y atenúa las vías de la interleucina 7 (IL7) y la interleucina 15 (IL-15) . Este mecanismo hace que R348 sea un fármaco prometedor para el tratamiento de trastornos autoinmunitarios.
Comparación Con Compuestos Similares
R348 es único en su inhibición selectiva de JAK3 en comparación con otros compuestos similares. Algunos compuestos similares incluyen R333, que es el precursor de R348 y también inhibe JAK3, y otros inhibidores de JAK como tofacitinib y baricitinib. A diferencia de R348, tofacitinib y baricitinib inhiben múltiples miembros de la familia JAK, incluyendo JAK1 y JAK2, lo que puede llevar a efectos inmunosupresores más amplios . La selectividad de R348 para JAK3 lo convierte en una terapia más dirigida con potencialmente menos efectos secundarios.
Conclusión
R348 es un inhibidor de molécula pequeña prometedor con un potencial significativo en el tratamiento de enfermedades autoinmunitarias y otras afecciones inflamatorias. Su inhibición selectiva de JAK3 y su capacidad de modular la activación del sistema inmunitario lo convierten en una herramienta valiosa para la investigación científica y las aplicaciones terapéuticas. Se necesitan más estudios y ensayos clínicos para comprender completamente su eficacia y perfil de seguridad.
Propiedades
IUPAC Name |
3-ethyl-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060182 | |
Record name | Pyridine, 3-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-21-5 | |
Record name | 3-Ethyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3-ethyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 3-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-4-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination geometry of 3-ethyl-4-methylpyridine when complexed with copper(II) ions?
A1: this compound (often referred to as β-collidine) typically acts as a monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. The resulting complexes can exhibit a range of geometries depending on factors like the other ligands present and the stoichiometry of the complex. For example, in the complex azidotetrakis-(this compound)copper(II) perchlorate, the copper(II) ion adopts a tetragonal pyramidal geometry with four β-collidine ligands occupying the basal sites and a terminal azido ligand at the apical position. [, ] Conversely, in di-μ(1,1)-azido-[diazidotetrakis(this compound)]dicopper(II), copper(II) adopts a distorted square pyramidal geometry. [, ]
Q2: Can you describe the magnetic behavior observed in manganese(II) complexes containing this compound and azido ligands?
A2: Research indicates that incorporating both this compound and azido ligands in manganese(II) complexes can lead to intriguing magnetic properties, particularly when these complexes form one-dimensional chain structures. For instance, the compound [{Mn2(this compound)6(μ1,1-N3)2(μ1,3-N3)}n][PF6]n displays alternating ferromagnetic and antiferromagnetic interactions between the manganese(II) centers, mediated by the bridging azido ligands. [] This behavior arises from the specific arrangement of the ligands and the resulting magnetic exchange pathways.
Q3: How does the presence of this compound in a manganese(II) chloride complex influence its luminescent properties?
A3: Crystals of the complex formed by manganese(II) chloride with this compound hydrochloride exhibit green luminescence. [, ] This luminescence arises from a 4T2g → 6A1 transition within the manganese(II) ion, which adopts a tetrahedral coordination environment in this complex. The this compound ligand plays a crucial role in establishing this tetrahedral geometry, influencing the energy levels within the manganese(II) ion and enabling the observed green luminescence.
Q4: Beyond copper(II) and manganese(II), are there other metal ions known to form complexes with this compound?
A4: Yes, this compound has been shown to complex with various other transition metal ions. A study exploring the coordination chemistry of perchlorate groups with pyridine and substituted pyridines investigated cobalt(II) complexes of the formula [CoL4(ClO4)2], where L included this compound. [] Additionally, the study reported the synthesis and characterization of [Mn(pyridine)4(ClO4)2], [Cu(pyridine)4(ClO4)2], and 2, highlighting the ability of this compound to coordinate with a range of transition metal ions. []
Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the ligand and changes in these modes upon complexation. [, ] Electronic absorption spectroscopy, including UV-Visible and near-infrared (NIR) regions, provides insights into the electronic structure and coordination geometry of the metal complexes. [, ] Resonance Raman (RR) spectroscopy has been particularly useful in elucidating the nature of dioxygen adducts in cobalt complexes of cofacial diporphyrins, where this compound acts as an axial ligand. [] Electron spin resonance (ESR) spectroscopy can provide valuable information about the electronic configuration and spin states of paramagnetic metal centers in these complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.